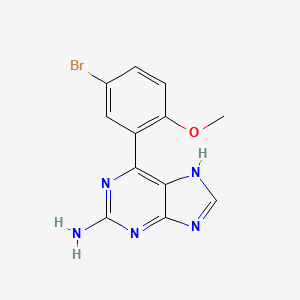
6-(5-Bromo-2-Methoxyphenyl)-9h-Purin-2-Amine
Description
Le composé “PMID25703523C7d” est un médicament de petite taille connu pour ses applications potentielles dans divers domaines scientifiques. Il est également appelé 43U ou GTPL8304. Ce composé a été étudié pour son potentiel en tant qu’agent de découverte dans diverses études de recherche .
Propriétés
Formule moléculaire |
C12H10BrN5O |
|---|---|
Poids moléculaire |
320.14 g/mol |
Nom IUPAC |
6-(5-bromo-2-methoxyphenyl)-7H-purin-2-amine |
InChI |
InChI=1S/C12H10BrN5O/c1-19-8-3-2-6(13)4-7(8)9-10-11(16-5-15-10)18-12(14)17-9/h2-5H,1H3,(H3,14,15,16,17,18) |
Clé InChI |
KDNVOUMYSICLPF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C2=C3C(=NC(=N2)N)N=CN3 |
Origine du produit |
United States |
Méthodes De Préparation
Les voies de synthèse et les conditions réactionnelles pour la préparation de PMID25703523C7d impliquent plusieurs étapes. Le composé est généralement synthétisé par une série de réactions organiques, y compris des méthodes de carbonisation et des types d’acidification. Les méthodes courantes comprennent les méthodes en une étape, en deux étapes, hydrothermale et par modèle. Le choix du matériau source de carbone et de la température de carbonisation joue un rôle crucial dans le processus de préparation . Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle en utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
PMID25703523C7d a une large gamme d’applications de recherche scientifique. En chimie, il est utilisé comme réactif dans diverses réactions de synthèse organique. En biologie, il a été étudié pour son rôle potentiel dans la régulation de la transcription des gènes et de la mémoire épigénétique. En médecine, il est étudié comme agent thérapeutique potentiel pour le traitement des néoplasmes myéloprolifératifs et d’autres maladies. Dans l’industrie, il est utilisé dans la production d’acides solides à base de carbone et d’autres matériaux.
Applications De Recherche Scientifique
PMID25703523C7d has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential role in regulating gene transcription and epigenetic memory. In medicine, it is being investigated as a potential therapeutic agent for treating myeloproliferative neoplasms and other diseases . In industry, it is used in the production of carbon-based solid acids and other materials .
Mécanisme D'action
Le mécanisme d’action de PMID25703523C7d implique son interaction avec des cibles moléculaires et des voies spécifiques. Il agit comme une protéine lectrice de la chromatine qui reconnaît et se lie aux histones acétylées, jouant un rôle clé dans la transmission de la mémoire épigénétique à travers les divisions cellulaires. Il favorise également la phosphorylation du domaine C-terminal de l’ARN polymérase II, conduisant à l’activation de la transcription des gènes . De plus, il interagit avec le complexe P-TEFb et le recrute vers les promoteurs, améliorant davantage l’activité transcriptionnelle .
Comparaison Avec Des Composés Similaires
PMID25703523C7d peut être comparé à d’autres composés similaires, tels que ceux contenant l’échafaudage 9H-purine. Ces composés partagent des caractéristiques structurales similaires mais peuvent différer dans leurs cibles moléculaires et leurs mécanismes d’action spécifiques. L’unicité de PMID25703523C7d réside dans sa capacité à agir comme une protéine lectrice de la chromatine et son rôle dans la régulation de la transcription des gènes . Des composés similaires comprennent d’autres protéines contenant des domaines bromodomaines et des médicaments de petite taille ayant des structures chimiques similaires .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


